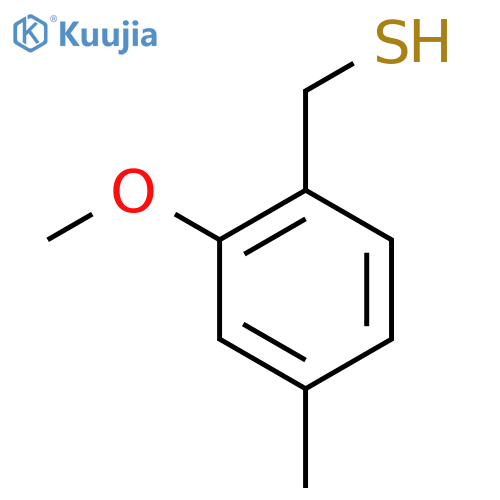Cas no 2228742-14-9 ((2-methoxy-4-methylphenyl)methanethiol)

(2-methoxy-4-methylphenyl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (2-methoxy-4-methylphenyl)methanethiol
- 2228742-14-9
- EN300-1743223
-
- インチ: 1S/C9H12OS/c1-7-3-4-8(6-11)9(5-7)10-2/h3-5,11H,6H2,1-2H3
- InChIKey: ROXMVIUVACBNDU-UHFFFAOYSA-N
- SMILES: SCC1C=CC(C)=CC=1OC
計算された属性
- 精确分子量: 168.06088618g/mol
- 同位素质量: 168.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 10.2Ų
(2-methoxy-4-methylphenyl)methanethiol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743223-1.0g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1743223-2.5g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 2.5g |
$1707.0 | 2023-09-20 | ||
| Enamine | EN300-1743223-10g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 10g |
$3746.0 | 2023-09-20 | ||
| Enamine | EN300-1743223-0.1g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 0.1g |
$767.0 | 2023-09-20 | ||
| Enamine | EN300-1743223-5.0g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 5g |
$2525.0 | 2023-06-03 | ||
| Enamine | EN300-1743223-0.5g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 0.5g |
$836.0 | 2023-09-20 | ||
| Enamine | EN300-1743223-0.05g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 0.05g |
$732.0 | 2023-09-20 | ||
| Enamine | EN300-1743223-0.25g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 0.25g |
$801.0 | 2023-09-20 | ||
| Enamine | EN300-1743223-10.0g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1743223-1g |
(2-methoxy-4-methylphenyl)methanethiol |
2228742-14-9 | 1g |
$871.0 | 2023-09-20 |
(2-methoxy-4-methylphenyl)methanethiol 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
(2-methoxy-4-methylphenyl)methanethiolに関する追加情報
Introduction to (2-methoxy-4-methylphenyl)methanethiol (CAS No. 2228742-14-9)
(2-methoxy-4-methylphenyl)methanethiol) is a specialized organic compound with the CAS number 2228742-14-9. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. The presence of both methoxy and methyl substituents on a phenyl ring, combined with the thiol functional group, makes it a versatile intermediate in the synthesis of various bioactive molecules.
The compound's structure, characterized by a benzene ring substituted at the 2-position with a methoxy group and at the 4-position with a methyl group, along with a thiol (-SH) group at the 1-position, imparts distinct chemical reactivity. This reactivity is particularly useful in organic synthesis, where it can serve as a precursor for more complex molecules. The thiol group, in particular, is known for its ability to participate in various chemical reactions, including nucleophilic additions and disulfide bond formations, which are crucial in drug development.
In recent years, there has been growing interest in the role of phenolic derivatives in medicinal chemistry. Compounds like (2-methoxy-4-methylphenyl)methanethiol are being explored for their potential as pharmacological agents. The methoxy and methyl groups not only influence the electronic properties of the aromatic ring but also affect its solubility and metabolic stability, making it an attractive candidate for further investigation.
One of the most promising areas of research involving this compound is its application in the development of small-molecule inhibitors. Studies have shown that phenolic derivatives can interact with biological targets such as enzymes and receptors, modulating their activity. The thiol group in (2-methoxy-4-methylphenyl)methanethiol provides a handle for further functionalization, allowing chemists to design molecules with specific binding affinities and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have identified that (2-methoxy-4-methylphenyl)methanethiol can effectively bind to various protein targets, suggesting its potential as an inhibitor or activator of specific biological pathways. This has opened up new avenues for drug discovery, particularly in the treatment of inflammatory diseases and cancer.
The synthesis of (2-methoxy-4-methylphenyl)methanethiol involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the methoxy and methyl groups is achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. The final step involves the introduction of the thiol group, which can be accomplished through various methods such as metal-halogen exchange followed by thiolation.
In industrial settings, the production of this compound must adhere to stringent quality control measures to ensure consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify the structural integrity and chemical purity of the final product.
The applications of (2-methoxy-4-methylphenyl)methanethiol extend beyond pharmaceuticals. In material science, for instance, phenolic derivatives are used as additives to improve the properties of polymers and resins. The thiol group can participate in cross-linking reactions, enhancing the mechanical strength and thermal stability of these materials.
Environmental scientists are also exploring the use of this compound in biodegradation processes. Certain phenolic compounds have been shown to exhibit antimicrobial properties, making them useful in disinfectants and preservatives. Additionally, their ability to participate in redox reactions suggests potential applications in environmental remediation technologies.
The future prospects for (2-methoxy-4-methylphenyl)methanethiol are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. As our understanding of biological systems continues to grow, new targets for therapeutic intervention will emerge, providing further opportunities for this versatile compound.
2228742-14-9 ((2-methoxy-4-methylphenyl)methanethiol) Related Products
- 2155624-14-7(tert-butyl N-(2-hydroxybut-3-en-1-yl)-N-(propan-2-yl)carbamate)
- 118854-48-1(Isopropyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity L))
- 113075-74-4(113075-74-4)
- 1469006-64-1(2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride)
- 2138550-04-4(1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride)
- 1582249-48-6((R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol)
- 2138369-91-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione)
- 2228991-26-0(2-(2-bromopropyl)-6-fluorophenol)
- 2007921-13-1(2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride)
- 1499232-20-0(methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine)




